Alanine, N-(5-chloro-2-hydroxybenzoyl)-
Description
Significance of N-Acylated Amino Acids and Structurally Related Salicylamide (B354443)/Anthranilamide Scaffolds in Chemical Biology and Medicinal Chemistry Research
N-acylated amino acids (NAAs) represent a significant and diverse class of endogenous signaling molecules, characterized by an amide bond linking a fatty acid to an amino acid. nih.govmdpi.com These molecules are integral to a wide array of physiological and pathological processes, acting as lipid signaling molecules with pleiotropic functions. wikipedia.orgresearchgate.net Their roles span cardiovascular function, metabolic homeostasis, pain, inflammation, and neurotransmission. wikipedia.orgdeepdyve.com The structural similarity of some NAAs to endocannabinoids has led to their classification as endocannabinoid-related lipids, expanding the known lipid signaling system. nih.govmdpi.com In medicinal chemistry, NAAs are explored for their therapeutic potential, with studies demonstrating antiproliferative, neuroprotective, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net For instance, certain N-acyl alanines have shown antiproliferative activity, while other derivatives have been investigated as inhibitors of enzymes like influenza neuraminidase. nih.govnih.gov
Structurally related scaffolds, such as salicylamides and anthranilamides, are also cornerstones of medicinal chemistry research. Salicylamides, or o-hydroxybenzamides, are derivatives of salicylic (B10762653) acid and are known for their broad-spectrum biological activities. nih.govnih.gov A prominent example is niclosamide, an FDA-approved anthelmintic drug, which has been repurposed and investigated for its potent antiviral, anticancer, and antibacterial activities. nih.govnih.govresearchgate.net The mechanism often involves the modulation of critical signaling pathways like Wnt/β-catenin, STAT3, and mTORC1. nih.gov The salicylamide scaffold is a privileged structure in drug discovery, with derivatives being developed as inhibitors of human adenovirus, Hepatitis B virus (HBV), and various flaviviruses. nih.govnih.govacs.org
Anthranilamide, an isomer of salicylamide, and its derivatives also form a vital class of compounds in pharmaceutical chemistry. ijpsjournal.com This scaffold is a precursor in the biosynthesis of tryptophan and is found in various marketed drugs. ijpsjournal.com Research has demonstrated the potential of anthranilamide derivatives as anticancer agents, Smoothened (SMO) inhibitors for targeting the Hedgehog signaling pathway, and as antibacterial agents. nih.govnih.govmdpi.com The versatility of the anthranilamide core allows for the synthesis of diverse molecular architectures with a wide range of biological activities, making it a valuable building block in the development of new therapeutic agents. ijpsjournal.comnih.govacs.org
Rationale for the Synthesis and Mechanistic Investigation of Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)-
The synthesis and investigation of Alanine, N-(5-chloro-2-hydroxybenzoyl)- are driven by a rational drug design approach that combines the established pharmacological properties of a salicylamide scaffold with the biochemical role of an amino acid. The core structure is a salicylamide, a class of compounds known to exert biological effects often through the inhibition of enzymes like cyclooxygenase (COX), which are involved in inflammation. patsnap.com The inclusion of the 5-chloro substituent on the salicylic acid ring is a common medicinal chemistry strategy to enhance potency and modulate physicochemical properties such as lipophilicity and metabolic stability. acs.org
Conjugating this chlorinated salicylamide moiety to the amino acid alanine is a deliberate design choice. Amino acid conjugation can serve several purposes in drug design, including improving transport across biological membranes via amino acid transporters, enhancing target specificity, and modifying the pharmacokinetic profile of the parent molecule. mdpi.comresearchgate.net The presence of the alanine component may facilitate the molecule's recognition and uptake by specific cellular mechanisms, potentially directing the compound to target tissues or cells. mdpi.com
The mechanistic investigation of this specific compound would aim to elucidate how these structural features translate into biological activity. Research would likely focus on its potential as an anti-inflammatory, antiviral, or anticancer agent, given the known properties of its parent scaffolds. nih.govnih.govpatsnap.com The N-acyl linkage to alanine creates a molecule that is a specific type of N-acylated amino acid, a class known for its diverse signaling roles. nih.govelifesciences.org Therefore, investigations would also explore its interaction with targets associated with N-acyl amino acid signaling pathways, in addition to the pathways typically modulated by salicylamides.
Overview of Analogous Acylamino Acid Derivatives and Related o-Hydroxybenzamides in Academic Literature
The academic literature contains a vast number of acylamino acid derivatives and o-hydroxybenzamides (salicylamides) that are structurally analogous to Alanine, N-(5-chloro-2-hydroxybenzoyl)-.
N-Acyl amino acid research has explored a wide variety of both the acyl chain and the amino acid component. nih.govwikipedia.org For example, N-arachidonoyl glycine (B1666218) was one of the first endogenous N-acyl amino acids identified in mammals and has been studied for its anti-nociceptive effects. nih.gov Other derivatives, such as N-oleoyl serine and N-palmitoyl glycine, have also been identified and investigated for their roles in bone health and other physiological processes. deepdyve.comnih.gov Researchers have synthesized numerous analogues, including N-3-hydroxymyristoyl D-cysteine and N-myristoyl-O-caproyl-D-serine, which were identified as noncompetitive inhibitors of influenza neuraminidase. nih.gov The amino acid moiety is also varied, with studies on N-acyl alanines, phenylalanines, and serines showing activities ranging from antiproliferative effects to the regulation of glucose homeostasis. nih.govresearchgate.net
The o-hydroxybenzamide (salicylamide) scaffold has been extensively modified in the pursuit of new therapeutic agents. nih.govnih.govacs.org Niclosamide, which is N-(2-chloro-4-nitrophenyl)-5-chloro-salicylamide, is a well-known example and serves as a lead compound for many studies. acs.org Structure-activity relationship (SAR) studies have explored modifications at various positions of both phenyl rings. For instance, research on anti-adenovirus agents showed that the 2-phenolic hydroxyl group on the salicylamide part was essential for activity. acs.org In the development of Hepatitis B virus (HBV) inhibitors, systematic exploration of substituents on the two phenyl moieties of niclosamide-like structures led to the identification of compounds with enhanced potency and selectivity. nih.gov Other salicylamide derivatives, such as gentisamide (2,5-dihydroxybenzamide), a metabolite of salicylamide, have also been structurally characterized. nih.govpsu.eduresearchgate.net
Current Landscape of Research Methodologies Applied to Complex Amide and Amino Acid Conjugates
The study of complex amide and amino acid conjugates like Alanine, N-(5-chloro-2-hydroxybenzoyl)- relies on a suite of advanced analytical techniques for their synthesis, purification, characterization, and quantification.
Amino Acid Analysis (AAA) is a fundamental technique used to determine the composition and quantity of peptides and conjugates. nih.govresearchgate.net This method typically involves the acid hydrolysis of the conjugate to break it down into its constituent amino acids, followed by their separation and quantification using ion-exchange chromatography with post-column derivatization. nih.govresearchgate.netacs.org
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of these molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of amino acid conjugates. nih.gov It offers high selectivity and sensitivity, allowing for the differentiation of analytes by both their retention time and mass-to-charge ratio (m/z). nih.govnih.gov Pre-column derivatization is often employed to improve chromatographic separation and detection. nih.govcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for the analysis of volatile derivatives of amino acids. oup.com It provides high resolution and sensitivity for the identification and quantification of amino acids in complex samples. creative-proteomics.comoup.com
Tandem Mass Spectrometry (MS/MS) is used to obtain detailed structural information through fragmentation analysis, which is crucial for identifying unknown conjugates and elucidating their chemical structures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for the definitive structural confirmation of newly synthesized compounds.
1D NMR (¹H and ¹³C) provides essential information about the chemical environment of protons and carbons in the molecule. nih.govpsu.edu
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule, confirming the final structure of the conjugate. nih.govpsu.eduresearchgate.net These techniques were used, for example, to unequivocally confirm the structure of gentisamide, a salicylamide metabolite. nih.govpsu.edu
These methodologies, often used in combination, provide a comprehensive toolkit for researchers in chemical biology and medicinal chemistry to design, synthesize, and understand the function of complex molecules like Alanine, N-(5-chloro-2-hydroxybenzoyl)-. nih.govoup.com
Data Tables
Table 1: Overview of Investigated N-Acylated Amino Acid Derivatives This table is interactive. You can sort and filter the data.
| N-Acyl Group | Amino Acid | Investigated For/As | Key Findings | References |
|---|---|---|---|---|
| Arachidonoyl | Glycine | Endogenous signaling molecule | First identified endogenous NAA in mammals; anti-nociceptive effects. | nih.gov |
| Oleoyl | Serine | Endogenous signaling molecule | Potential role in bone health. | deepdyve.com |
| Palmitoyl | Glycine | Endogenous signaling molecule | Abundant in skin and lung. | nih.gov |
| 3-Hydroxymyristoyl | D-Cysteine | Influenza neuraminidase inhibitor | Noncompetitive inhibitor. | nih.gov |
| Myristoyl-O-caproyl | D-Serine | Influenza neuraminidase inhibitor | Noncompetitive inhibitor. | nih.gov |
| Various | Alanine | Antiproliferative agent | Exhibited antiproliferative effects in vitro. | nih.gov |
Table 2: Examples of Salicylamide and Anthranilamide Scaffolds in Research This table is interactive. You can sort and filter the data.
| Scaffold | Derivative Example | Research Area | Mechanism/Target | References |
|---|---|---|---|---|
| Salicylamide | Niclosamide | Antiviral (Adenovirus, HBV, Zika) | Modulation of multiple signaling pathways (Wnt/β-catenin, STAT3, etc.). | nih.govnih.govacs.org |
| Salicylamide | Gentisamide | Metabolite characterization | Metabolite of salicylamide. | nih.govpsu.eduresearchgate.net |
| Anthranilamide | Compound 7c (from study) | Anticancer | Induced apoptosis and cell cycle arrest. | nih.gov |
Table 3: Analytical Methodologies for Amide and Amino Acid Conjugates This table is interactive. You can sort and filter the data.
| Methodology | Application | Purpose | References |
|---|---|---|---|
| Amino Acid Analysis (AAA) | Quantification | Determines molar ratio of peptide to protein in conjugates. | nih.govresearchgate.netacs.org |
| LC-MS | Separation & Identification | Highly selective and sensitive for analyzing complex biological samples. | nih.govcreative-proteomics.com |
| GC-MS | Separation & Identification | High resolution and sensitivity for volatile amino acid derivatives. | creative-proteomics.comoup.com |
Properties
CAS No. |
197517-40-1 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Synonyms |
Alanine, N-(5-chloro-2-hydroxybenzoyl)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Convergent and Linear Synthetic Strategies for the Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)- Scaffold
The synthesis of N-acyl amino acids, including the target compound, is typically achieved through a linear strategy. youtube.com This involves the sequential connection of precursors, where the product of one step becomes the reactant for the next. youtube.com In contrast, a convergent synthesis involves the independent preparation of key fragments of a molecule, which are then combined in the final stages. wikipedia.orgscholarsresearchlibrary.com For a molecule like N-(5-chloro-2-hydroxybenzoyl)alanine, the distinction is subtle but relevant.
A linear synthesis is the most direct and commonly employed route. This involves the formation of an amide bond between the amino group of alanine and the carboxyl group of 5-chloro-2-hydroxybenzoic acid. This can be accomplished through several methods:
Schotten-Baumann Reaction : A traditional method where an activated form of the carboxylic acid, such as an acyl chloride (5-chloro-2-hydroxybenzoyl chloride), is reacted with the amino acid under basic conditions. researchgate.net
Peptide Coupling Reagents : Modern methods utilize coupling agents to facilitate the amide bond formation without needing to first create a reactive acyl chloride. A common approach involves reacting the 5-chloro-2-hydroxybenzoic acid and an alanine ester with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). scielo.org.mxscielo.org.mx
Anhydride (B1165640) Method : The reaction can also be performed by heating the amino acid with the corresponding benzoic anhydride in a solvent like acetic acid. scielo.org.mxscielo.org.mx
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of N-(5-chloro-2-hydroxybenzoyl)alanine is critical. Optimization focuses on variables such as solvent, temperature, catalyst, and reaction time. researchgate.netresearchgate.net
For related N-acyl amino acid syntheses, various conditions have been optimized to enhance efficiency. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst has been shown to afford N-benzoyl derivatives of amino acids in yields as high as 80-90%. ijirset.com Similarly, processes using an alkoxide catalyst under pressure have been developed to produce N-acyl amino acid salts from fatty alkyl esters with high conversion and good yields. google.com A two-step synthesis for the related compound 2-amino-5-chlorobenzamide, involving ammonolysis under specific heat and pressure conditions, achieved a final product yield of 90%. google.com
The table below summarizes key parameters and their impact on the synthesis of analogous N-acyl amino acids.
| Parameter | Condition | Effect on Yield/Purity | Source |
| Catalyst | PEG-400 | Increases yield (up to 90%), provides a green/recyclable medium. | ijirset.com |
| Coupling Reagent | EDAC/DMAP | Efficiently facilitates amide bond formation at room temperature. | scielo.org.mxscielo.org.mx |
| Reactant | Benzoic Anhydride | Effective acylation when refluxed with the amino acid in acetic acid. | scielo.org.mxscielo.org.mx |
| Pressure | >5 psig (with alkoxide catalyst) | Drives reaction to high conversion for N-acyl amino acid salts. | google.com |
| Temperature/Pressure | 100–150°C, 2–4 MPa (Ammonolysis) | High yield (90%) for the synthesis of a related chlorobenzamide. | google.com |
Exploration of Novel Synthetic Routes and Catalyst Development
Research into the synthesis of amino acid derivatives is continually advancing, with a focus on developing novel catalytic systems that offer greater efficiency, selectivity, and broader substrate scope.
Recent advancements include:
Enzymatic Catalysis : Enzymes such as lipases and aminoacylases are being used for the green synthesis of N-acyl amino acid amides, avoiding the use of toxic chemical activating agents. nih.gov
Nonprecious Metal Catalysis : Catalysts based on abundant metals like cobalt and iron are being developed for various transformations to produce unnatural amino acids. acs.org
Masked Acyl Cyanide (MAC) Reagents : A novel asymmetric synthesis of amino acid derivatives utilizes MAC reagents with a modified cinchona alkaloid catalyst to achieve excellent yields (90–98%) and high enantioselectivity. acs.org
C-H Bond Functionalization : Emerging strategies focus on the direct functionalization of C-H bonds, representing a highly atom-economical approach to creating complex amino acid derivatives. nih.govorganic-chemistry.org
These innovative routes provide potential pathways for more efficient and versatile syntheses of the N-(5-chloro-2-hydroxybenzoyl)alanine scaffold and its derivatives.
Preparation of Functionalized Alanine, N-(5-chloro-2-hydroxybenzoyl)- Derivatives for Mechanistic Probes
To study the mechanism of action or biological interactions of the title compound, derivatives are often prepared. This involves the chemical modification of the core scaffold to introduce new functional groups. mdpi.comnih.gov The primary sites for functionalization on N-(5-chloro-2-hydroxybenzoyl)alanine are the phenolic hydroxyl group, the carboxylic acid, and the amide bond.
Acylation and Alkylation Reactions
Acylation and alkylation are fundamental reactions for creating derivatives.
Alkylation : The phenolic hydroxyl group is a prime target for alkylation. For example, in the synthesis of derivatives of the related 5-chloro-2-hydroxy-N-phenylbenzamide, the hydroxyl group was reacted with various chloro-substituted acid ethyl esters in ethyl methyl ketone to yield alkoxy-substituted products. researchgate.netzendy.io This O-alkylation adds a new side chain to the benzoyl ring.
Acylation : The synthesis of the title compound is itself an N-acylation of alanine. nih.gov Further acylation could occur at the phenolic hydroxyl group, for example, by reacting it with an acyl chloride or anhydride to form an ester. Friedel-Crafts acylation could also be used to add a ketone group to the aromatic ring, although the existing substituents would direct the position of addition. nih.govyoutube.com
Introduction of Spectroscopic Tags or Affinity Handles
For use as mechanistic probes, derivatives are often equipped with reporter groups. These can include:
Spectroscopic Tags : Fluorophores (fluorescent molecules) or other chromophores can be attached to allow for visualization and quantification in biological systems.
Affinity Handles : Molecules like biotin (B1667282) can be incorporated to enable affinity-based purification or detection of binding partners.
These tags are typically introduced by coupling them to a reactive functional group on the core molecule. A common strategy involves "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A derivative of N-(5-chloro-2-hydroxybenzoyl)alanine could be synthesized containing either an azide (B81097) or an alkyne group. This derivative could then be easily and specifically reacted with a tag containing the complementary functional group. The synthesis of amino acid derivatives containing 1,2,3-triazole groups via this method has been reported and serves as a blueprint for this approach. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Practices for Analogous Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of N-acyl amino acids and their analogs, several sustainable practices have been developed.
Enzymatic Synthesis : Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical methods. These reactions can often be performed in aqueous media under mild conditions, avoiding harsh reagents and organic solvents. researchgate.netnih.gov
Recyclable Catalysts : The use of catalysts that can be easily recovered and reused improves the sustainability of a synthesis. PEG-400 has been demonstrated as an effective and recyclable catalyst for the N-benzoylation of amino acids. ijirset.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Direct C-H activation strategies are an example of this principle in action. nih.gov
Avoiding Hazardous Reagents : Green approaches seek to replace toxic and hazardous reagents. For example, enzymatic routes for N-acyl amino acid synthesis can circumvent the need for toxic chlorinating agents used to make acyl chlorides. nih.gov The Schotten-Baumann method, while effective, generates significant salt by-products, which alternative methods seek to minimize. google.com
Reaction Mechanisms and Kinetics
Mechanistic Investigations of Key Bond-Forming and Bond-Breaking Processes in the Synthesis of Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)-
The formation of Alanine, N-(5-chloro-2-hydroxybenzoyl)- from alanine and 5-chloro-2-hydroxybenzoyl chloride is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in a basic medium, which plays a crucial role in the reaction mechanism. iitk.ac.inorganic-chemistry.orgwikipedia.org
The key mechanistic steps are as follows:
Deprotonation of the Amino Group: In the presence of a base, such as sodium hydroxide, the amino group of alanine is deprotonated, enhancing its nucleophilicity. The carboxylate group of alanine remains deprotonated under these alkaline conditions.
Nucleophilic Attack: The nucleophilic amino group of the alaninate (B8444949) anion attacks the electrophilic carbonyl carbon of 5-chloro-2-hydroxybenzoyl chloride. This step results in the formation of a tetrahedral intermediate. This is the primary bond-forming event, establishing the new nitrogen-carbon bond.
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group. This is a key bond-breaking process.
Protonation of the Amide: The newly formed amide may be protonated by the solvent (water) or upon acidification during workup to yield the final product, Alanine, N-(5-chloro-2-hydroxybenzoyl)-. The hydroxyl group on the benzoyl moiety is generally considered to remain protonated throughout the reaction, although its acidity is increased by the electron-withdrawing chloro substituent.
Table 1: Key Bond-Forming and Bond-Breaking Events
| Step | Process | Bond(s) Formed | Bond(s) Broken |
| 1 | Nucleophilic Attack | N-C (amide) | - |
| 2 | Tetrahedral Intermediate Collapse | - | C-Cl |
| 3 | Neutralization | - | O-H (of HCl) |
Kinetic Analysis of Chemical Transformations Involving the N-(5-chloro-2-hydroxybenzoyl)alanine System
While specific kinetic data for the synthesis of Alanine, N-(5-chloro-2-hydroxybenzoyl)- are not extensively reported in the literature, the kinetics of the reaction can be inferred from the general principles of the Schotten-Baumann reaction and studies on the acylation of other amino acids. nih.govrsc.org The rate of the reaction is typically dependent on the concentrations of the reactants and the catalyst, as well as temperature.
The reaction is expected to follow second-order kinetics, being first order with respect to both the activated acyl donor (5-chloro-2-hydroxybenzoyl chloride) and the nucleophile (alanine). The rate law can be expressed as:
Rate = k[Alanine][5-chloro-2-hydroxybenzoyl chloride]
Several factors influence the reaction rate constant, k:
Concentration of Reactants: Higher concentrations of either alanine or 5-chloro-2-hydroxybenzoyl chloride will increase the frequency of molecular collisions, leading to a faster reaction rate.
Temperature: Increasing the reaction temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, higher temperatures can also promote side reactions, such as the aforementioned hydrolysis of the acyl chloride.
Substituent Effects: The electron-withdrawing nature of the chlorine atom on the benzoyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the reaction rate compared to an unsubstituted benzoyl chloride. The hydroxyl group, being an electron-donating group, might slightly counteract this effect.
Table 2: Hypothetical Kinetic Data Illustrating the Effect of Reactant Concentration on Reaction Rate
| [Alanine] (M) | [5-chloro-2-hydroxybenzoyl chloride] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻³ |
| 0.2 | 0.1 | 2.0 x 10⁻³ |
| 0.1 | 0.2 | 2.0 x 10⁻³ |
| 0.2 | 0.2 | 4.0 x 10⁻³ |
Note: The values in this table are illustrative and based on the principles of chemical kinetics.
Catalytic Aspects and Ligand Effects in Synthetic Pathways
While the Schotten-Baumann reaction is typically base-promoted rather than truly catalytic in the strictest sense (as the base is consumed), various catalytic strategies can be employed to enhance the efficiency of N-acylation reactions.
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be used. The PTC facilitates the transfer of the alaninate anion from the aqueous phase to the organic phase where the acyl chloride is located. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.
Nucleophilic Catalysis: Certain organic bases, such as 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the amino group of alanine. However, the use of such catalysts must be carefully controlled to avoid unwanted side reactions.
Ligand-Accelerated Catalysis: In more advanced synthetic methodologies, transition metal catalysts with specific ligands can be employed for amide bond formation. nih.govacs.org While not typically required for a straightforward Schotten-Baumann reaction, these methods can be useful for challenging substrates or for achieving high selectivity. For instance, palladium complexes with N-acyl amino acid ligands have been studied for their role in C-H activation, showcasing the potential for amino acid derivatives to act as ligands themselves in catalytic cycles. nih.govacs.orgacs.org In the context of the synthesis of Alanine, N-(5-chloro-2-hydroxybenzoyl)-, it is conceivable that certain ligands could coordinate to the reactants in a way that facilitates the nucleophilic attack, although this is not a standard approach for this type of transformation.
Table 3: Potential Catalysts and Their Hypothesized Effect on Reaction Rate
| Catalyst/Ligand Type | Example | Plausible Role | Expected Effect on Rate |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates inter-phase transport of alaninate | Increase |
| Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Forms a more reactive acylating agent | Significant Increase |
| Metal-Ligand Complex | Pd(OAc)₂ with a phosphine (B1218219) ligand | Activation of the acyl chloride (less common for this reaction) | Variable, potentially an increase |
Note: The application of these catalysts would represent a modification of the standard Schotten-Baumann conditions.
Structural Elucidation and Conformational Analysis
The precise determination of the three-dimensional structure and conformational dynamics of Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)- is crucial for understanding its chemical behavior and potential applications. A combination of X-ray crystallography and advanced spectroscopic methods has been employed to achieve this.
X-ray Crystallographic Studies of Alanine, N-(5-chloro-2-hydroxybenzoyl)- and its Complexes
For instance, the crystal structure of N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, a Schiff base derived from 5-chlorosalicylaldehyde, crystallizes in the orthorhombic system. Its structure is stabilized by an intramolecular O—H⋯N hydrogen bond, which is a common feature in such compounds and contributes to the planarity of the molecule. nih.gov The molecules are further linked into a three-dimensional network by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov Similarly, (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide adopts an E geometry about the C=N bond and also features a stabilizing intramolecular O—H⋯N hydrogen bond. nih.gov In the crystal, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds. nih.gov
These examples strongly suggest that Alanine, N-(5-chloro-2-hydroxybenzoyl)- would also exhibit a propensity for forming strong intramolecular hydrogen bonds between the phenolic hydroxyl group and the nitrogen of the amide linkage. Furthermore, the presence of the carboxylic acid and amide groups in the alanine moiety would provide additional sites for intermolecular hydrogen bonding, leading to complex and stable packing arrangements in the solid state. The chloro-substituent on the phenyl ring can also participate in weaker intermolecular interactions, further influencing the crystal packing.
Table 1: Representative Crystal Data for Related Schiff Base Compounds
| Compound | Formula | Crystal System | Space Group | Key Hydrogen Bonds |
|---|---|---|---|---|
| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide nih.gov | C₁₄H₁₁ClN₂O₃ | Orthorhombic | Not specified | O—H⋯N (intramolecular), N—H⋯O, O—H⋯O (intermolecular) |
| (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide nih.gov | C₁₄H₁₀ClN₃O₄ | Triclinic | P-1 | O—H⋯N (intramolecular), N—H⋯O (intermolecular) |
| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov | C₁₅H₁₃ClN₂O₃ | Orthorhombic | Not specified | O—H⋯N (intramolecular), N—H⋯O (intermolecular) |
Elucidation of Coordination Geometries in Metal Complexes with N-(2-hydroxybenzyl)alanine and Related Ligands
The coordination chemistry of ligands structurally related to Alanine, N-(5-chloro-2-hydroxybenzoyl)-, such as N-(2-hydroxybenzyl)alanine, has been investigated, revealing a variety of coordination geometries depending on the metal ion and reaction conditions. These studies are instrumental in predicting how Alanine, N-(5-chloro-2-hydroxybenzoyl)- might interact with metal ions.
In copper(II) complexes of N-(2-hydroxybenzyl)-D,L-alanine, the ligand acts as a tridentate ONO chelator, coordinating through the carboxylato oxygen, the phenolato oxygen, and the amine nitrogen. For example, in the complex with 1,10-phenanthroline, the copper atom is five-coordinate. nih.gov In another complex with imidazole, the copper atom is four-coordinate. nih.gov This demonstrates the flexible coordination behavior of this type of ligand.
Cobalt(II) complexes with N-(2-hydroxybenzyl)alanine have also been studied, showing the formation of multiple mononuclear complexes with high stability in aqueous solution. researchgate.net Coordination occurs through the phenolic oxygen, the amine nitrogen, and potentially the carboxyl group, depending on the pH. researchgate.net Kinetic analyses have indicated that these cobalt(II) complexes can transition from octahedral to tetrahedral structures. researchgate.net
The coordination number and the resulting geometry of the metal complex are determined by factors such as the size and charge of the metal ion, and the steric and electronic properties of the ligands. libretexts.orgsolubilityofthings.com Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org For instance, a coordination number of six typically results in an octahedral geometry, while a coordination number of four can lead to either a tetrahedral or square planar arrangement. libretexts.orgsolubilityofthings.com
Table 2: Coordination Geometries of Metal Complexes with Related Ligands
| Ligand | Metal Ion | Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| N-(2-hydroxybenzyl)-D,L-alanine | Copper(II) | 5 | Five-coordinate | nih.gov |
| N-(2-hydroxybenzyl)-D,L-alanine | Copper(II) | 4 | Four-coordinate | nih.gov |
Advanced Spectroscopic Characterization for Structural Determination and Conformational Dynamics
Spectroscopic techniques provide invaluable information about the structure and dynamics of Alanine, N-(5-chloro-2-hydroxybenzoyl)- in both the solid and solution states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and stereochemistry of organic compounds. For Alanine, N-(5-chloro-2-hydroxybenzoyl)-, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic protons of the 5-chloro-2-hydroxyphenyl group would appear as a distinct set of signals, with their chemical shifts and coupling constants providing information about their relative positions on the ring. The protons of the alanine moiety, including the α-proton and the methyl protons, would also exhibit characteristic signals. The chemical shift of the amide proton can provide insights into its involvement in hydrogen bonding. For example, in related 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, the amide proton signal appears between 10.2 and 11.2 ppm, indicative of its deshielded environment. researchgate.net
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid groups would resonate at characteristic downfield positions. The carbon atoms of the aromatic ring would show distinct signals influenced by the chloro and hydroxyl substituents. For instance, in similar structures, the aromatic carbons resonate between 115 and 160 ppm. researchgate.net
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and in establishing through-bond and through-space correlations, which are crucial for confirming the connectivity and stereochemistry of the molecule.
Vibrational (FTIR, Raman) Spectroscopy for Intra- and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly sensitive to the functional groups present in a molecule and the nature of the intra- and intermolecular interactions.
The FTIR spectrum of Alanine, N-(5-chloro-2-hydroxybenzoyl)- would be characterized by distinct absorption bands corresponding to the various functional groups. The O-H stretching vibration of the phenolic hydroxyl group and the carboxylic acid would appear as broad bands, likely in the region of 3500-2500 cm⁻¹, with their positions and shapes influenced by hydrogen bonding. The N-H stretching vibration of the amide group would also be observed in this region. The C=O stretching vibrations of the amide and carboxylic acid groups would give rise to strong absorption bands, typically in the range of 1750-1650 cm⁻¹. The aromatic C=C stretching vibrations would appear around 1600-1450 cm⁻¹.
Raman spectroscopy would provide complementary information. For example, in a study of N-octadecanoyl-L-alanine, both FTIR and FT-Raman spectroscopy were used to probe the intermolecular hydrogen-bonding interactions. nih.gov The analysis of the vibrational spectra of Alanine, N-(5-chloro-2-hydroxybenzoyl)- would allow for a detailed understanding of the hydrogen bonding network in the solid state and how these interactions might be altered in solution.
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Solution Conformations
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for studying the solution conformation of chiral molecules like Alanine, N-(5-chloro-2-hydroxybenzoyl)-, which contains a chiral center in the alanine moiety. ECD measures the differential absorption of left and right circularly polarized light, and the resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.
The ECD spectrum of L-alanine in aqueous solution has been studied, and it has been shown that the conformation of the molecule, particularly the dihedral angles of the carboxyl and amino groups, has a significant impact on the observed spectrum. nih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), have been successfully used to predict and interpret the ECD spectra of alanine, demonstrating that the presence of hydrated water molecules plays a crucial role in stabilizing the conformation in solution. nih.gov
For Alanine, N-(5-chloro-2-hydroxybenzoyl)-, the ECD spectrum would be influenced by the conformations of both the alanine backbone and the orientation of the 5-chloro-2-hydroxybenzoyl group relative to the chiral center. By comparing the experimental ECD spectrum with theoretical calculations for different possible conformations, it would be possible to gain detailed insights into the preferred solution-phase structure of the molecule. This information is critical for understanding its interactions with other molecules in a biological or chemical context.
Analysis of Intramolecular Hydrogen Bonding Networks
The molecular architecture of N-(5-chloro-2-hydroxybenzoyl)-alanine is characterized by the presence of significant intramolecular hydrogen bonding. These non-covalent interactions play a crucial role in dictating the compound's conformational preferences, stability, and, consequently, its chemical behavior. The primary intramolecular hydrogen bond is established between the phenolic hydroxyl group (-OH) of the 5-chloro-2-hydroxybenzoyl moiety and the carbonyl oxygen atom (C=O) of the alanine's amide linkage.
This interaction leads to the formation of a stable six-membered pseudo-ring, a common motif in N-salicyl-amino acid derivatives. The stability of this hydrogen-bonded ring has been investigated through various spectroscopic and computational methods in analogous structures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and characterizing such hydrogen bonds. In similar compounds, the proton of the hydroxyl group involved in the hydrogen bond typically exhibits a downfield chemical shift in ¹H NMR spectra, and the stretching frequency of the O-H bond is red-shifted to lower wavenumbers in IR spectra.
Detailed Research Findings
In studies of N-acetylproline, a strong intramolecular hydrogen bond is observed, particularly in weakly hydrogen-bond accepting solvents. This interaction significantly stabilizes a specific conformer of the molecule. Similarly, extensive NMR studies on benzoyl phenyl oxalamide derivatives have unambiguously established the existence of intramolecular hydrogen bonds that govern their stable conformations.
Based on these analogous systems, the key intramolecular hydrogen bond in N-(5-chloro-2-hydroxybenzoyl)-alanine is the O-H···O=C interaction. The formation of this bond restricts the rotational freedom around the amide bond and the bond connecting the phenyl ring to the carbonyl group, leading to a more planar and rigid conformation.
The following data tables present typical geometric parameters and energetic details for such intramolecular hydrogen bonds, derived from computational studies and experimental data of structurally similar compounds.
Table 1: Representative Geometric Parameters of the O-H···O=C Intramolecular Hydrogen Bond
| Parameter | Typical Value Range |
| H···O Distance (Å) | 1.6 - 1.9 |
| O-H Distance (Å) | 0.95 - 1.05 |
| O···O Distance (Å) | 2.5 - 2.8 |
| O-H···O Angle (°) | 140 - 170 |
Note: The values presented in this table are representative and are based on data from structurally similar compounds. Specific experimental values for N-(5-chloro-2-hydroxybenzoyl)-alanine are not available.
Table 2: Estimated Energetic Properties of the Intramolecular Hydrogen Bond
| Property | Estimated Value |
| Hydrogen Bond Energy (kcal/mol) | 5 - 10 |
Note: This estimated energy is based on computational studies of similar N-salicyl-amino acid structures and represents the stabilization gained from the formation of the intramolecular hydrogen bond.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)-. These calculations offer insights into the molecule's electronic structure, which governs its reactivity and spectroscopic characteristics.
Conformational Analysis and Energy Landscapes
The flexibility of the N-acyl alanine structure, characterized by rotatable bonds in the peptide linkage and the alanine side chain, gives rise to multiple possible conformations. Computational studies on related N-acylhydrazone derivatives have demonstrated the utility of techniques like 1D and 2D NMR, in conjunction with NOESY data, to elucidate the conformational and configurational isomers present in solution. nih.gov For Alanine, N-(5-chloro-2-hydroxybenzoyl)-, conformational analysis would reveal the most stable three-dimensional arrangements of the molecule. This involves mapping the potential energy surface to identify low-energy conformers and the energy barriers that separate them. The stability of these conformers is dictated by a delicate balance of intramolecular forces, including hydrogen bonding between the amide proton, the hydroxyl group, and the carboxyl group, as well as steric interactions.
Elucidation of Reaction Pathways and Transition States
Quantum chemical calculations can map out the energetic profiles of chemical reactions involving Alanine, N-(5-chloro-2-hydroxybenzoyl)-, from its synthesis to its potential metabolic degradation. By locating the transition state structures and calculating the associated activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. For example, the synthesis of this compound involves the acylation of alanine with 5-chloro-2-hydroxybenzoyl chloride. Computational modeling could elucidate the mechanism of this reaction, including the role of catalysts and the stereochemical outcome.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of Alanine, N-(5-chloro-2-hydroxybenzoyl)-, these studies would involve systematically modifying its structure and observing the effect on a specific biological endpoint. For example, in a series of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, the introduction of a 5-chloro group on the naphthofuran ring and specific substituents on the N-phenyl ring was found to significantly enhance NF-κB inhibitory activity. nih.gov Similarly, studies on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives revealed that modifications at the 5-position of the benzoyl moiety markedly influenced dopamine (B1211576) D2 receptor binding affinity. nih.gov For Alanine, N-(5-chloro-2-hydroxybenzoyl)-, SAR studies could explore the impact of altering the chloro or hydroxyl substituents on the benzoyl ring, or modifying the alanine portion of the molecule.
QSAR models take this a step further by using statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their biological activities. Such models can then be used to predict the activity of new, unsynthesized compounds. For N-salicyloyl tryptamine (B22526) derivatives, QSAR models have been developed to predict their anti-neuroinflammatory activity, providing guidance for designing novel compounds with improved properties. sid.ir
Molecular Docking Simulations for Ligand-Target Interactions in Mechanistic Contexts
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action of Alanine, N-(5-chloro-2-hydroxybenzoyl)-. By docking the molecule into the active site of a relevant enzyme or receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of salicyl alcohol derivatives into the active sites of COX enzymes have provided insights into their anti-inflammatory activity. researchgate.net Similarly, docking of curcumin-oleanolic acid hybrids has helped to rationalize their cytotoxic effects against cancer cell lines. mdpi.com In the context of Alanine, N-(5-chloro-2-hydroxybenzoyl)-, docking studies could be used to screen for potential biological targets and to understand the molecular basis of its activity, guiding the design of more potent and selective analogs.
Biological and Biochemical Interaction Mechanisms in Vitro Investigations
Investigations of Enzyme Inhibition Mechanisms by N-(5-chloro-2-hydroxybenzoyl)alanine and Analogues
The capacity of N-(5-chloro-2-hydroxybenzoyl)alanine and related compounds to inhibit enzyme activity is a key area of research, with implications for their therapeutic potential.
D-Alanine-D-Alanine ligase (Ddl) is a vital bacterial enzyme involved in the synthesis of the peptidoglycan cell wall, making it an attractive target for antibacterial agents. While direct studies on N-(5-chloro-2-hydroxybenzoyl)alanine are not extensively documented, research on analogous structures provides valuable insights.
Analogues featuring the 1-(2-hydroxybenzoyl)-thiosemicarbazide scaffold have been identified as inhibitors of Ddl. researchgate.net Structure-activity relationship (SAR) studies on these compounds have underscored the critical role of the hydroxyl group at the 2-position of the benzoyl moiety for effective enzymatic inhibition. researchgate.net The inhibition of Ddl prevents the formation of D-alanyl-D-alanine, an essential precursor for the bacterial cell wall, thereby impeding bacterial growth. researchgate.net
| Compound Analogue | Target Enzyme | Key Finding |
|---|---|---|
| 1-(2-hydroxybenzoyl)-thiosemicarbazides | D-Alanine-D-Alanine Ligase (Ddl) | The 2-hydroxyl group on the benzoyl ring is essential for enzymatic inhibition. |
Investigations into the inhibitory effects of N-(5-chloro-2-hydroxybenzoyl)alanine and its close analogues on other significant enzyme targets are still in nascent stages. Based on available literature, there is no direct evidence to suggest that N-(5-chloro-2-hydroxybenzoyl)alanine is an inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), Cyclooxygenase (COX) enzymes, or Mycobacterialtuberculosis salicylate-activating enzyme (MbtA). Further research is required to explore the broader enzymatic inhibition profile of this compound.
The kinetic characterization of enzyme-inhibitor interactions is fundamental to understanding the potency and mechanism of inhibition. For analogues of N-(5-chloro-2-hydroxybenzoyl)alanine, such as certain benzoxazole derivatives, inhibitory constants have been determined. For instance, a novel derivative based on a 2-phenylbenzoxazole scaffold was found to inhibit the D-alanyl-D-alanine ligase of E. faecalis with an IC₅₀ of 400 µM. researchgate.net
| Compound Analogue | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| 2-phenylbenzoxazole derivative | D-alanyl-D-alanine ligase (E. faecalis) | 400 µM |
Molecular Interactions with Biomolecules (e.g., DNA, Proteins, Lipids) in vitro
The biological activity of a compound is also governed by its interactions with other biomolecules beyond enzyme active sites.
Currently, there is a lack of specific in vitro studies detailing the binding affinity and stoichiometry of N-(5-chloro-2-hydroxybenzoyl)alanine with biomolecules such as DNA, proteins, and lipids. Such studies would be invaluable in determining the compound's potential for off-target effects and in understanding its complete mechanism of action.
The binding of a ligand to a biomolecule can often induce conformational changes, which can alter the biomolecule's function. While the specific effects of N-(5-chloro-2-hydroxybenzoyl)alanine binding on the conformation of biomolecules have not been reported, studies on related structures provide a conceptual framework. For example, the binding of ligands to proteins is a well-established mechanism for allosteric regulation, where a conformational change at the binding site is transmitted to a distal functional site. Future research in this area for N-(5-chloro-2-hydroxybenzoyl)alanine would be highly informative.
Modulation of Specific Biochemical Pathways in Cell-Free or Cellular Systems (Focusing on Mechanisms)
Extensive literature searches did not yield any specific studies on the in vitro modulation of biochemical pathways by Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)-. The following sections, therefore, represent areas where no published research could be found regarding the direct effects of this compound.
Effects on Bacterial Cell Wall Biosynthesis
There is currently no available scientific literature detailing the effects of Alanine, N-(5-chloro-2-hydroxybenzoyl)- on the intricate process of bacterial cell wall biosynthesis. The synthesis of the bacterial cell wall, a critical process for bacterial survival, involves a series of enzymatic steps, including the synthesis of peptidoglycan precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the existing cell wall by transglycosylation and transpeptidation reactions. While many antimicrobial agents are known to target these steps, no studies have specifically implicated Alanine, N-(5-chloro-2-hydroxybenzoyl)- as an inhibitor or modulator of this pathway.
Inhibition of Photosynthetic Electron Transport
No research data is available to suggest that Alanine, N-(5-chloro-2-hydroxybenzoyl)- inhibits photosynthetic electron transport. This fundamental process in plants, algae, and cyanobacteria involves the capture of light energy and its conversion into chemical energy through a series of redox reactions within photosystems I and II. Many herbicides function by interrupting this electron flow, leading to the production of reactive oxygen species and subsequent cellular damage. However, the potential for Alanine, N-(5-chloro-2-hydroxybenzoyl)- to act as a photosynthetic electron transport inhibitor has not been investigated in any published studies.
Advanced Analytical Methodologies in Research
Development and Application of Advanced Chromatographic Techniques (e.g., UPLC-MS/MS) for Mechanistic Studies and Metabolite Profiling in vitro
The investigation of the in vitro metabolic fate of novel compounds like Alanine (B10760859), N-(5-chloro-2-hydroxybenzoyl)-, heavily relies on advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technology offers significant advantages in speed, resolution, and sensitivity over conventional HPLC, making it ideal for complex biological matrices. nih.govresearchgate.net
Mechanistic Studies and Metabolic Stability
In vitro metabolic stability assays, often using human liver microsomes (HLMs), are a cornerstone of early-stage drug discovery. nih.gov For a compound like Alanine, N-(5-chloro-2-hydroxybenzoyl)-, a UPLC-MS/MS method would be developed to monitor its disappearance over time when incubated with HLMs. nih.gov This provides crucial data on its intrinsic clearance. The high throughput capability of UPLC-MS/MS allows for rapid screening under various conditions. waters.com
The typical workflow involves incubating the compound with HLMs and cofactors, quenching the reaction at various time points, and analyzing the samples. nih.gov A simple protein precipitation step is often sufficient for sample preparation before injection into the UPLC-MS/MS system. nih.gov
Metabolite Profiling
Beyond stability, identifying the resulting metabolites is critical for understanding potential biotransformation pathways. UPLC-MS/MS is a powerful tool for this purpose. waters.com Potential metabolic pathways for Alanine, N-(5-chloro-2-hydroxybenzoyl)- could include hydroxylation on the benzoyl ring, cleavage of the amide bond (releasing alanine and 5-chloro-2-hydroxybenzoic acid), or further conjugation reactions.
The UPLC system separates the parent compound from its metabolites, which are then detected by the mass spectrometer. nih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode that provides high selectivity and sensitivity for quantifying known metabolites. nih.govkit.edu For unknown metabolite identification, precursor ion scans and neutral loss scans can be employed to find compounds sharing a common structural motif with the parent drug.
The table below illustrates a hypothetical set of UPLC-MS/MS parameters that could be developed for the analysis of Alanine, N-(5-chloro-2-hydroxybenzoyl)- and its potential primary metabolites.
Table 1: Illustrative UPLC-MS/MS Parameters for In Vitro Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanine, N-(5-chloro-2-hydroxybenzoyl)- | 4.5 | 244.0 | 155.0 |
| 5-chloro-2-hydroxybenzoic acid | 3.8 | 172.0 | 128.0 |
| Alanine | 1.2 | 90.0 | 44.0 |
| Hydroxylated Metabolite | 4.1 | 260.0 | 171.0 |
High-Resolution Mass Spectrometry for Elucidation of Reaction Intermediates and Degradation Pathways in vitro
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is indispensable for the structural elucidation of unknown molecules, such as reaction intermediates and degradation products, without the need for authentic reference standards. nih.gov Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental compositions.
Elucidation of Degradation Pathways
For a compound like Alanine, N-(5-chloro-2-hydroxybenzoyl)-, forced degradation studies are essential to understand its chemical stability. These studies involve subjecting the compound to harsh conditions like acid, base, oxidation, and heat to generate potential degradation products. nih.gov For instance, the amide bond could be susceptible to hydrolysis under acidic or basic conditions.
HRMS analysis of the stressed samples can precisely measure the mass of the degradation products. For example, the hydrolytic cleavage would yield 5-chloro-2-hydroxybenzoic acid and alanine. The mass of these fragments can be determined with high accuracy, confirming their elemental formula.
Identification of Reaction Intermediates
In mechanistic studies, HRMS can identify transient intermediates. The fragmentation pattern (MS/MS) generated by HRMS provides rich structural information. nist.gov By analyzing the fragments of the parent compound and comparing them to the fragmentation of its metabolites or degradants, a comprehensive picture of the biotransformation or degradation pathway can be constructed. For N-benzoyl-alanine analogs, characteristic losses, such as the alanine moiety or fragments from the benzoyl ring, can be diagnostic. nist.gov
The table below presents hypothetical HRMS data for Alanine, N-(5-chloro-2-hydroxybenzoyl)- and a potential oxidative degradation product.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data
| Compound | Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Alanine, N-(5-chloro-2-hydroxybenzoyl)- | C10H10ClNO3 | 243.0349 | 243.0345 | -1.6 | 170.9958, 155.0012, 127.0059 |
| Oxidative Degradant (e.g., Decarboxylated) | C9H9ClNO2 | 198.0322 | 198.0319 | -1.5 | 170.9958, 142.0321 |
Spectroscopic Methods for Real-Time Monitoring of Biochemical Reactions and Molecular Interactions
Spectroscopic techniques are powerful for studying the dynamics of biochemical processes in real-time. longdom.org Methods like fluorescence, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can provide insights into reaction kinetics and molecular binding events without the need for chromatographic separation. nih.govnih.govdiva-portal.org
Monitoring Molecular Interactions with Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive for studying the interaction between a small molecule and a protein, such as its binding to serum albumin. jelsciences.comresearchgate.net Many proteins contain intrinsic fluorophores, like tryptophan, whose fluorescence can be quenched upon the binding of a ligand. jelsciences.com
To study the interaction of Alanine, N-(5-chloro-2-hydroxybenzoyl)- with a protein like bovine serum albumin (BSA), one would monitor the decrease in BSA's tryptophan fluorescence intensity as the concentration of the compound is increased. researchgate.net This quenching can be analyzed using the Stern-Volmer equation to determine binding constants and the number of binding sites, providing insights into the binding affinity and mechanism. researchgate.net This information is crucial for understanding the compound's pharmacokinetic properties.
The following table shows hypothetical fluorescence quenching data for such an experiment.
Table 3: Example of Fluorescence Quenching Data for Protein Binding
| [Compound] (μM) | Fluorescence Intensity (a.u.) at 340 nm | F0/F |
| 0 | 980 | 1.00 |
| 10 | 850 | 1.15 |
| 20 | 745 | 1.31 |
| 40 | 590 | 1.66 |
| 60 | 480 | 2.04 |
| 80 | 400 | 2.45 |
(F0 is the fluorescence of the protein alone, and F is the fluorescence in the presence of the compound)
Real-Time Monitoring of Enzymatic Reactions
NMR and Raman spectroscopy are increasingly used for real-time monitoring of enzymatic reactions. diva-portal.orgkit.eduresearchgate.net For instance, if an enzyme metabolizes Alanine, N-(5-chloro-2-hydroxybenzoyl)-, ¹H NMR could be used to directly monitor the decrease of the substrate's signals and the simultaneous appearance and increase of the product's signals in the reaction mixture over time. researchgate.net This "reactomics" approach allows for the detailed kinetic analysis of enzymatic processes, providing quantitative data on substrate consumption and product formation without any labeling. researchgate.net
Emerging Research Applications and Future Directions
Potential as Chemical Probes for Unraveling Biological Pathways
While "Alanine, N-(5-chloro-2-hydroxybenzoyl)-" has not been extensively documented as a chemical probe, its parent structure, the N-acyl amino acid scaffold, is a well-established platform for developing such tools. Chemical probes are small molecules used to study and manipulate biological systems, and the design of probes based on the N-(5-chloro-2-hydroxybenzoyl)alanine framework is a promising future direction.
N-acyl-N-alkyl sulfonamides (NASA), for instance, have been successfully employed as electrophilic probes for ligand-directed covalent labeling of proteins, including G protein-coupled receptors (GPCRs). nih.govacs.org This strategy involves a high-affinity ligand that directs a reactive group to a nearby nucleophilic amino acid on the target protein, enabling covalent modification and subsequent study. nih.govacs.org The N-(5-chloro-2-hydroxybenzoyl)alanine scaffold could be similarly functionalized. By incorporating a latent reactive moiety, it could be transformed into a probe to covalently label and identify its biological targets, thereby elucidating its mechanism of action.
Furthermore, metabolic labeling strategies offer another avenue. Cells can process synthetic N-acyl-modified mannosamines, incorporating them into cell surface sialoglycoconjugates. oup.com This "biochemical engineering" of the cell surface can be used to introduce chemically reactive groups like ketones or azides, which can then be used for detection or further modification. oup.com A derivative of N-(5-chloro-2-hydroxybenzoyl)alanine could potentially be designed to participate in similar metabolic pathways, allowing researchers to probe cellular processes in a targeted manner. The development of such probes would be invaluable for identifying the protein interactome of this chemical scaffold and understanding its effects on biological pathways.
Design Principles for Novel Chemical Entities Based on the N-(5-chloro-2-hydroxybenzoyl)alanine Scaffold
The design of new drugs often relies on "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. nih.gov The N-(salicyloyl)amino acid core of the title compound is emerging as such a scaffold, with derivatives showing a range of biological activities, including anti-inflammatory and neuroprotective effects. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies on related compounds provide clear principles for designing novel entities based on the N-(5-chloro-2-hydroxybenzoyl)alanine framework.
Key structural modifications on related scaffolds have been shown to significantly impact biological activity.
Substitution on the Salicylic (B10762653) Ring: The presence of a chlorine atom at the 5-position, as in the title compound, has been shown to enhance the NFκB inhibitory activity of salicylamides. nih.gov This suggests that this feature is critical for certain biological effects.
Amidation of the Carboxyl Group: Converting the carboxylic acid of the amino acid moiety to an amide is a common strategy. Studies on salicylic acid derivatives show that amidation can increase their ability to suppress NFκB-dependent gene expression. nih.gov
Variation of the Amino Acid: The nature of the amino acid is crucial. Studies on salicylanilide-based peptidomimetics revealed that bulky and lipophilic amino acid side chains (like isopropyl or isobutyl) were associated with high antistaphylococcal activity. mdpi.com This indicates that modifying the alanine (B10760859) portion of the title compound could tune its biological properties.
Scaffold Deconstruction: A powerful design principle involves deconstructing complex bicyclic scaffolds into simpler, more easily modified monocyclic structures. For example, researchers deconstructed a tetrahydroquinoline-6-carboxylic acid scaffold to create a new 4-aminobenzoic acid platform, which allowed for greater chemical diversity and the discovery of potent dual inhibitors of MCL-1 and BCL-xL. nih.gov The N-(5-chloro-2-hydroxybenzoyl)alanine scaffold is itself a simple, flexible starting point amenable to extensive chemical modification.
These principles suggest that the N-(5-chloro-2-hydroxybenzoyl)alanine scaffold is a versatile template for combinatorial chemistry and fragment-based drug design, allowing for the systematic exploration of chemical space to develop new therapeutic agents. nih.gov
Unexplored Reactivity and Synthetic Potential of the Core Structure
The synthetic potential of the N-(5-chloro-2-hydroxybenzoyl)alanine core, while not exhaustively explored for this specific compound, can be inferred from the rich chemistry of its constituent parts: salicylic acid and alanine. The synthesis of related N-salicyloyl amino acid derivatives has been reported, typically involving the condensation of the amino acid with salicylic acid or its activated derivatives. researchgate.netbeilstein-journals.org
The core structure presents several reactive sites for further chemical modification, offering a platform for creating diverse compound libraries.
| Reactive Site | Potential Reactions | Desired Outcome |
| Phenolic Hydroxyl Group | Etherification, Esterification | Modulate solubility, membrane permeability, and prodrug strategies. |
| Carboxylic Acid Group | Amidation, Esterification, Reduction to alcohol | Alter binding interactions, create peptidomimetics, or develop prodrugs. |
| Amide Bond | Not typically modified, but its conformation is key | The amide bond geometry influences the overall 3D structure and target binding. |
| Aromatic Ring | Electrophilic aromatic substitution (further halogenation, nitration) | Fine-tune electronic properties and introduce new vectors for interaction with biological targets. |
A particularly powerful synthetic strategy that could be applied is the S-to-N acyl transfer. This chemoselective reaction is widely used for amide bond formation in peptide and protein synthesis. researchgate.net This method could be employed to synthesize complex derivatives of the N-(5-chloro-2-hydroxybenzoyl)alanine scaffold, potentially ligating it to other peptides or molecular fragments to create novel bifunctional molecules. The development of new synthetic methodologies to access diverse derivatives remains a key area for future research.
Integration with Systems Chemical Biology Approaches for Target Deconvolution
Systems chemical biology aims to understand the effects of small molecules on a global scale, integrating chemical proteomics, metabolomics, and other "omics" technologies to deconvolve drug targets and mechanisms of action. The N-(5-chloro-2-hydroxybenzoyl)alanine scaffold is an ideal candidate for such an approach, although its specific application in this field is yet to be reported.
The future of research on this compound lies in its functionalization to enable target identification. Based on approaches used for other N-acyl amino acids, derivatives of the title compound could be synthesized with clickable tags (e.g., terminal alkynes or azides). acs.org These tagged probes could then be introduced into cellular systems. After allowing the probe to bind to its cellular targets, a "click" reaction would be used to attach a reporter molecule, such as biotin (B1667282). This would enable the affinity purification of the probe-target complexes, followed by mass spectrometry-based proteomic analysis to identify the bound proteins.
This workflow, outlined below, would provide an unbiased, system-wide view of the proteins that interact with the N-(5-chloro-2-hydroxybenzoyl)alanine scaffold, offering crucial insights into its mode of action and potential therapeutic applications.
Hypothetical Workflow for Target Deconvolution:
Probe Synthesis: Synthesize an analogue of N-(5-chloro-2-hydroxybenzoyl)alanine containing a clickable alkyne or azide (B81097) tag.
Cellular Treatment: Treat cultured cells or lysates with the tagged probe.
Click Chemistry: Ligate a biotin reporter tag to the probe-target complex via a copper-catalyzed or strain-promoted click reaction.
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
Proteomic Analysis: Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This approach would bridge the gap between the compound's structure and its biological function, paving the way for its rational development as a therapeutic agent or research tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
